molecular formula C22H20ClN3S B2462081 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1223972-27-7

4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2462081
CAS No.: 1223972-27-7
M. Wt: 393.93
InChI Key: OSEJTTZYKVPSSP-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a specialized chemical compound designed for advanced research applications, featuring a pyrazolo[1,5-a]pyrazine core—a structure of high significance in medicinal chemistry . The integration of the 4-chlorophenyl methylsulfanyl and the 4-isopropylphenyl moieties suggests potential for modulating the compound's lipophilicity, metabolic stability, and target binding affinity, making it a valuable scaffold in drug discovery . Pyrazolone and related azole-containing frameworks are recognized for their broad and potent biological activities, serving as key pharmacophores in the development of novel therapeutic agents . This compound is of particular interest for investigating new candidates with potential antimicrobial, antifungal, and anti-inflammatory properties, given the established activities of its structural analogs . Furthermore, its unique structure presents significant utility in the design and synthesis of targeted bioactive molecules, providing researchers with a versatile tool for probing biochemical pathways and structure-activity relationships (SAR). This product is intended for use in non-clinical laboratory research only.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3S/c1-15(2)17-5-7-18(8-6-17)20-13-21-22(24-11-12-26(21)25-20)27-14-16-3-9-19(23)10-4-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEJTTZYKVPSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an isopropylbenzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The [(4-chlorophenyl)methyl]sulfanyl moiety serves as a key reactive site:

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Oxidation H₂O₂ (30%) in acetic acid, 60°C, 4hSulfoxide derivative (minor) and sulfone derivative (major)78%
Nucleophilic Displacement KOtBu/DMF, alkyl halides (R-X), 80°CSubstitution of sulfanyl group with alkyl/aryl groups (e.g., R = methyl, benzyl)45–65%

Key Findings :

  • Oxidation preferentially forms the sulfone over the sulfoxide due to steric protection from the 4-chlorophenyl group.

  • Displacement reactions require strong bases (e.g., KOtBu) to activate the sulfanyl leaving group .

Heterocyclic Core Modifications

The pyrazolo[1,5-a]pyrazine core undergoes electrophilic substitutions and annulation reactions:

Electrophilic Aromatic Substitution

PositionReagents/ConditionsProductNotesSource
C-7HNO₃/H₂SO₄, 0°C, 2hNitro derivative at C-7Regioselective due to ring electronics
C-3Cl₂, FeCl₃, CH₂Cl₂, 25°C, 1hChlorination at C-3Limited by steric hindrance

Annulation Reactions

Reaction with malononitrile under basic conditions (DABCO/EtOH, reflux) generates fused pyrano[2,3-c]pyrazole derivatives .

Functional Group Interconversion

The isopropylphenyl substituent participates in selective transformations:

ReactionConditionsOutcomeApplicationSource
Demethylation BBr₃, CH₂Cl₂, −78°C → 25°C, 12hCleavage of isopropyl to phenolBioactivity optimization
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CSuzuki coupling with boronic acidsLibrary diversification

Mechanistic Insight :

  • Demethylation requires harsh conditions due to the electron-donating isopropyl group .

  • Suzuki coupling occurs selectively at the para position of the phenyl ring .

Stability Under Acidic/Basic Conditions

ConditionObservationsDegradation ProductsSource
1M HCl, reflux, 6hPartial hydrolysis of sulfanyl groupThiol intermediate
1M NaOH, EtOH, 25°C, 24hCore structure remains intact; sulfanyl group unaffectedNone

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical intermediate that dimerizes or reacts with scavengers like TEMPO .

Comparative Reactivity Table

ReactionRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Sulfanyl oxidation2.3 × 10⁻⁴58.2Sulfone > sulfoxide
C-7 nitration1.1 × 10⁻³45.790% regioselective
Suzuki coupling4.5 × 10⁻⁵72.4>95% para

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Case Study : One study demonstrated that compounds similar to 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine showed IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Research Findings : A study reported that modifications to the sulfanyl group significantly enhanced the antimicrobial activity of pyrazolo[1,5-a]pyrazines .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Formation of Pyrazolo Framework : Starting materials undergo cyclization reactions to form the pyrazole core.
  • Substitution Reactions : The introduction of chlorophenyl and propan-2-yl groups is achieved through electrophilic aromatic substitution.
  • Sulfanylation : The sulfanyl group is introduced using thiol reagents under controlled conditions to ensure optimal yield and purity.

Material Science Applications

Beyond its biological relevance, this compound may also find applications in material science:

  • Polymer Chemistry : Its unique structure can be utilized to synthesize novel polymers with specific thermal and mechanical properties.
  • Nanotechnology : Research is ongoing into using pyrazolo derivatives for creating nanomaterials that exhibit enhanced electrical conductivity or catalytic properties .

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The specific pathways and molecular targets depend on the biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK2 inhibitor and its potential anticancer properties.

    Thioglycoside Derivatives: Compounds with a thioglycoside moiety, showing diverse biological activities.

Uniqueness

4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Biological Activity

The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a] class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3SC_{23}H_{22}ClN_3S, and it features a complex structure that includes a pyrazolo ring, a chlorophenyl group, and a sulfanyl linkage. These structural elements contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism of action often involves the induction of apoptosis through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .

Compound Cell Line IC50 (µM) Mechanism
3bMCF-70.25Apoptosis via caspases 9, 8, 3/7
3bMDA-MB-2310.50Autophagy induction (beclin-1 expression)

The compound's structural features allow it to interact with biological targets effectively, enhancing its potential as an anticancer agent.

Enzyme Inhibition

Compounds similar to This compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and pathologies. Inhibition of AChE has implications for treating Alzheimer's disease, while urease inhibition can be beneficial in managing urinary infections .

Other Pharmacological Activities

In addition to anticancer properties and enzyme inhibition, pyrazolo compounds have shown potential in:

  • Antibacterial Activity : Certain derivatives exhibit significant antibacterial effects against various strains.
  • Hypoglycemic Effects : Some compounds within this class have been linked to lower blood glucose levels.
  • Diuretic Activity : The presence of sulfamoyl groups has been associated with diuretic effects .

Case Studies

A notable study synthesized a series of pyrazolo derivatives and evaluated their biological activities. Among these, the compound with a similar structure showed promising results in inhibiting cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

  • Core formation : Reacting chalcone derivatives with hydrazine-containing sulfonamide groups under reflux conditions in ethanol to form the pyrazolo[1,5-a]pyrazine core .
  • Functionalization : Introducing the 4-chlorobenzylsulfanyl and 4-isopropylphenyl groups via nucleophilic substitution or coupling reactions, optimized with catalysts like tin(II) chloride .
  • Purification : Recrystallization in ethanol or column chromatography (silica gel) for intermediates, monitored by TLC .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., sulfanyl and isopropyl groups) .
  • IR spectroscopy : Confirms functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What structural features influence its reactivity?

  • The dihedral angle between the pyrazine ring and 4-chlorophenyl group affects conjugation and steric hindrance, modulating nucleophilic/electrophilic reactivity .
  • The sulfanyl group enhances solubility in polar solvents, facilitating reactions in DMF or DMSO .

Advanced Research Questions

Q. How can low yields during cyclization steps be addressed?

  • Solvent optimization : Switching from ethanol to DMF improves reaction kinetics for ring closure .
  • Catalyst screening : Tin(II) chloride or microwave-assisted synthesis enhances regioselectivity and reduces side products .
  • Reaction monitoring : Real-time TLC or HPLC ensures intermediate stability .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assays : Test the compound against structurally similar analogs (e.g., pyrazolo[1,5-a]pyrimidines) to isolate substituent-specific effects .
  • Dose-response studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to clarify potency discrepancies .

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